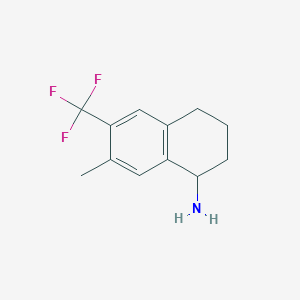
4-Chloro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 4-chloropyridine is reacted with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,3’-bipyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of magnetic nanoparticles as catalysts has also been explored to enhance the yield and selectivity of the reaction .
化学反応の分析
Types of Reactions: 4-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an inert atmosphere.
Stille Coupling: Palladium catalyst, organotin reagent, and a base.
Negishi Coupling: Palladium or nickel catalyst, organozinc reagent, and a base.
Major Products: The major products formed from these reactions are typically substituted bipyridines, which can be further functionalized for various applications.
科学的研究の応用
4-Chloro-2,3’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Pharmaceuticals: The compound is a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of supramolecular structures and functional materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2,3’-bipyridine largely depends on its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific molecular targets and pathways involved vary depending on the metal and the reaction conditions .
類似化合物との比較
2,2’-Bipyridine: Known for its strong coordination ability with metals and used extensively in catalysis.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties and applications.
Uniqueness: 4-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.
特性
分子式 |
C10H7ClN2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
4-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H |
InChIキー |
CDQMMWWCMQSUJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)




